![molecular formula C19H28N2O6S2 B2491762 N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(morpholinosulfonyl)benzamide CAS No. 874787-82-3](/img/structure/B2491762.png)
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
The chemical compound "N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(morpholinosulfonyl)benzamide" is a part of a broader class of compounds known for their significant pharmacological and biological activities. These compounds are often researched for their antiproliferative, antibacterial, and enzyme inhibition properties, making them valuable in the field of drug discovery and medicinal chemistry. The structure of these compounds, featuring a morpholino group and a benzamide moiety, contributes to their interaction with biological targets.
Synthesis Analysis
The synthesis of compounds related to "this compound" involves several key steps, including condensation, amination, and cyclization reactions. These synthetic routes aim to introduce specific functional groups that contribute to the compound's biological activity. For example, the synthesis of morpholino-benzamide derivatives has been achieved through reactions that allow for the incorporation of various substituents, enhancing the compound's pharmacological profile (Xiao-meng Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds is crucial in determining their biological activity. Structural analyses, including X-ray crystallography and NMR spectroscopy, reveal the configuration of the morpholino and benzamide groups, which are essential for binding to biological targets. The spatial arrangement of these groups affects the compound's ability to interact with enzymes and receptors, influencing its pharmacological effects (Jiu-Fu Lu et al., 2017).
Chemical Reactions and Properties
These compounds undergo various chemical reactions that are critical for their biological activity. For instance, modifications at the benzamide or morpholino moiety can significantly alter the compound's ability to inhibit enzymes or bind to receptors. The reactivity of these compounds with different chemical agents allows for the synthesis of derivatives with enhanced or specific biological activities (D. O'Neill et al., 2011).
properties
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6S2/c1-2-3-9-21(17-8-14-28(23,24)15-17)19(22)16-4-6-18(7-5-16)29(25,26)20-10-12-27-13-11-20/h4-7,17H,2-3,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMBOJOQBWWULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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